An In-Depth Technical Guide to (R)-3-Amino-2-(hydroxymethyl)propanoic Acid
An In-Depth Technical Guide to (R)-3-Amino-2-(hydroxymethyl)propanoic Acid
Foreword
(R)-3-Amino-2-(hydroxymethyl)propanoic acid, a chiral non-proteinogenic β-amino acid, represents a cornerstone in the design and synthesis of novel therapeutic agents and complex molecular architectures. Its unique structural arrangement, featuring both a primary amine and a primary hydroxyl group on a chiral backbone, imparts a remarkable versatility that is highly sought after in the fields of medicinal chemistry, peptide synthesis, and materials science. This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this important building block, intended for researchers, scientists, and drug development professionals. The insights and protocols herein are curated to not only inform but also to empower the scientific community in leveraging the full potential of this multifaceted molecule.
Core Chemical and Physical Properties
(R)-3-Amino-2-(hydroxymethyl)propanoic acid, with the systematic IUPAC name (2R)-3-amino-2-(hydroxymethyl)propanoic acid, is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. Understanding these characteristics is the first step in its effective application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₃ | [1] |
| Molecular Weight | 119.12 g/mol | [2] |
| CAS Number | 1217700-75-8 | [2] |
| Melting Point | Data not available in searched literature. | |
| Solubility | Estimated to be soluble in water. A related compound, 3-Amino-2-hydroxypropanoic acid, has a solubility of 10 mg/mL in water. | |
| Optical Rotation | [α]D +5.0±0.5° (c = 1 in 5 M HCl) (inferred from (S)-enantiomer) | |
| Appearance | White to off-white solid |
Structure and Chirality:
The molecule's chirality, centered at the C2 carbon, is a critical feature that dictates its biological activity and its utility as a chiral auxiliary in asymmetric synthesis.
Figure 1: 2D structure of the title compound.
Synthesis and Reactivity
The enantioselective synthesis of β-amino acids with α-substituents is a significant area of research. While a specific, detailed protocol for the synthesis of (R)-3-Amino-2-(hydroxymethyl)propanoic acid was not found in the immediate search, general strategies for the synthesis of related compounds provide a foundational understanding.
General Synthetic Strategies:
The synthesis of chiral β-amino acids often involves one of the following approaches:
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Asymmetric Conjugate Addition: This involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester or a related Michael acceptor, catalyzed by a chiral catalyst.
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Resolution of Racemates: A racemic mixture of the β-amino acid or a precursor can be resolved using a chiral resolving agent to isolate the desired enantiomer.
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From Chiral Precursors: Synthesis can commence from a readily available chiral starting material, such as an α-amino acid, where the stereochemistry is already established.
A plausible synthetic workflow, based on established methodologies for similar compounds, is outlined below. This diagram illustrates a conceptual pathway and highlights the critical transformations required.
Figure 2: Conceptual synthetic workflow.
Reactivity Profile:
The chemical reactivity of (R)-3-Amino-2-(hydroxymethyl)propanoic acid is dictated by its three primary functional groups: the carboxylic acid, the primary amine, and the primary hydroxyl group.
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Carboxylic Acid: This group can undergo esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.
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Primary Amine: The amino group is nucleophilic and can be acylated, alkylated, and used in peptide bond formation. It is also basic and will form salts with acids.
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Primary Hydroxyl Group: The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, depending on the reaction conditions.
The presence of these multiple functional groups necessitates the use of protecting group strategies during synthesis to achieve selective transformations.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two methylene groups and the methine proton. The chemical shifts will be influenced by the adjacent electron-withdrawing groups (hydroxyl, amino, and carboxyl). Protons on the chiral center and the adjacent methylene groups will likely exhibit complex splitting patterns due to diastereotopicity.
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¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in different chemical environments: the carboxyl carbon, the chiral methine carbon, the hydroxymethyl carbon, and the aminomethyl carbon.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by absorption bands typical for its functional groups:
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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O-H Stretch (Alcohol): A broad band around 3200-3600 cm⁻¹.
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N-H Stretch (Amine): A moderate absorption in the 3300-3500 cm⁻¹ region.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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N-H Bend (Amine): A moderate absorption around 1590-1650 cm⁻¹.
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C-O Stretch (Alcohol and Carboxylic Acid): Strong absorptions in the 1050-1300 cm⁻¹ region.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for determining the enantiomeric purity of (R)-3-Amino-2-(hydroxymethyl)propanoic acid.
Objective: To resolve the (R) and (S) enantiomers and quantify the enantiomeric excess (e.e.) of a sample.
Methodology:
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Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic antibiotic-based columns (e.g., Chirobiotic T).
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Mobile Phase Preparation: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. A typical starting mobile phase could be 90:10 (v/v) hexane:isopropanol with 0.1% trifluoroacetic acid.
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Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
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Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector is suitable.
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Flow Rate: Typically 0.5 - 1.0 mL/min.
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Column Temperature: Ambient or controlled (e.g., 25 °C).
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Detection Wavelength: As the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary. Alternatively, derivatization with a UV-active tag can be employed.
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Injection Volume: 5-20 µL.
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Data Analysis:
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Run a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.
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Inject the sample and integrate the peak areas for each enantiomer.
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Calculate the enantiomeric excess using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
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Figure 3: Chiral HPLC experimental workflow.
Applications in Research and Drug Development
The unique structural attributes of (R)-3-Amino-2-(hydroxymethyl)propanoic acid make it a valuable building block in several areas of scientific research and pharmaceutical development.
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Peptide Synthesis: Its incorporation into peptides can induce specific secondary structures and enhance resistance to enzymatic degradation.[1] The bifunctional nature of the molecule allows for the creation of unique peptide architectures and peptidomimetics.
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Drug Development: It serves as a chiral synthon for the synthesis of complex drug molecules.[1] Its stereochemistry is crucial for achieving the desired pharmacological activity and minimizing off-target effects.
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Neuroscience: As a precursor to neurotransmitters, it is a valuable tool in studies related to brain function and neurodegenerative diseases.[1]
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Biotechnology: This compound is a building block for the synthesis of biopharmaceuticals.[1]
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Materials Science: The functional groups can be used to create novel polymers and materials with specific properties.
Safety and Handling
(R)-3-Amino-2-(hydroxymethyl)propanoic acid should be handled in accordance with good laboratory practices.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Storage: Store in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C.[1]
Conclusion
(R)-3-Amino-2-(hydroxymethyl)propanoic acid is a chiral building block of significant importance with a wide range of applications. Its well-defined stereochemistry and multiple functional groups provide a versatile platform for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthetic considerations, analytical characterization, and applications. As research in medicinal chemistry and materials science continues to advance, the utility of this and related chiral synthons will undoubtedly expand, leading to the development of new and innovative technologies.
References
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PubChem. (R)-3-Amino-2-(hydroxymethyl)propanoic acid. [Link]
